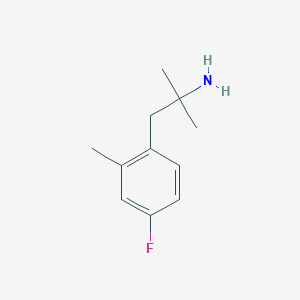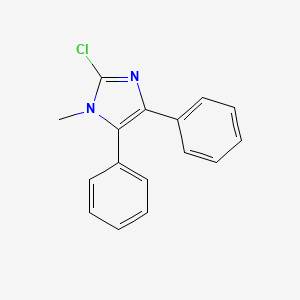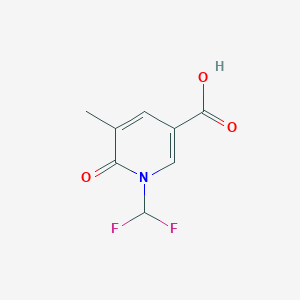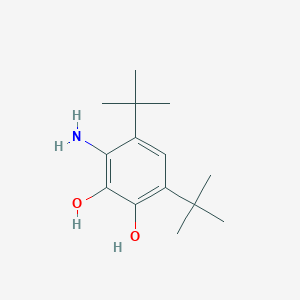
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2. It is a derivative of benzene, featuring two tert-butyl groups at the 4 and 6 positions, an amino group at the 3 position, and two hydroxyl groups at the 1 and 2 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4,6-Di-tert-butyl-1,2-benzoquinone.
Amination: The benzoquinone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Reduction: The resulting intermediate is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Various reduced forms of the compound.
Substituted Derivatives: Halogenated or other substituted derivatives.
科学研究应用
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in the production of polymers, resins, and rubber to enhance stability and longevity.
作用机制
The mechanism of action of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets and pathways involved include:
Free Radical Scavenging: The compound interacts with free radicals, converting them into less reactive species.
Enzyme Modulation: It may modulate the activity of enzymes involved in oxidative stress responses.
相似化合物的比较
Similar Compounds
4,6-Di-tert-butyl-1,2-benzoquinone: A precursor in the synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol.
4,6-Di-tert-butyl-3-nitrobenzene-1,2-diol: A similar compound with a nitro group instead of an amino group.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups and a single hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This combination of functional groups makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.
属性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
3-amino-4,6-ditert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,15H2,1-6H3 |
InChI 键 |
YSDPZYSZZGIJPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1N)O)O)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
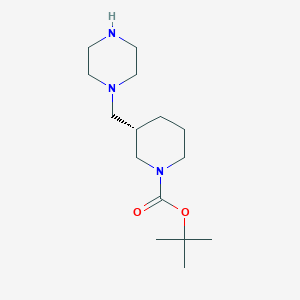
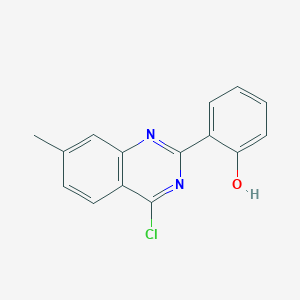
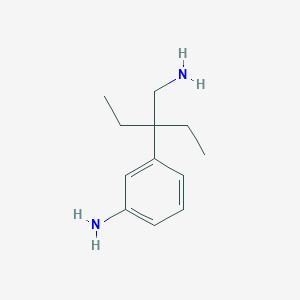
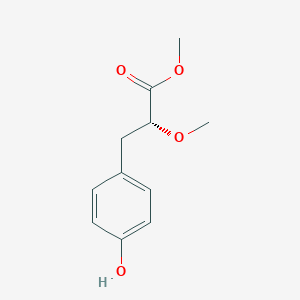
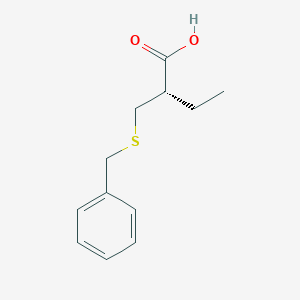
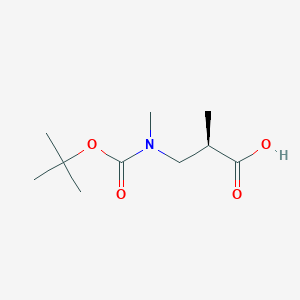
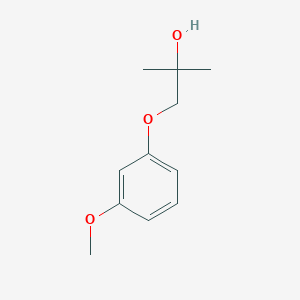
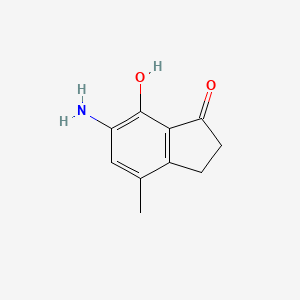
![4-Chloro-7-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B8414942.png)
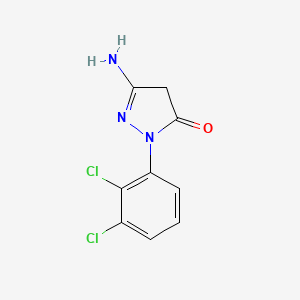
![(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester](/img/structure/B8414959.png)
